molecular formula C25H23N3O4 B602170 Methyl-1-((2'-Carbamoyl-[1,1'-Biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazol-7-carboxylat CAS No. 147404-76-0

Methyl-1-((2'-Carbamoyl-[1,1'-Biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazol-7-carboxylat

Katalognummer: B602170
CAS-Nummer: 147404-76-0
Molekulargewicht: 429.48
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, also known as Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.48. The purity is usually > 95%.
BenchChem offers high-quality Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. A notable study evaluated various benzimidazole derivatives for their antiproliferative effects against different cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition of cell proliferation, with IC50 values suggesting effective cytotoxicity against the MDA-MB-231 breast cancer cell line .

The structure of this compound allows it to interact with cellular mechanisms involved in cancer progression. For instance, compounds with similar structures have been reported to induce apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors .

Antifungal Activity

In addition to its anticancer properties, methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has shown antifungal activity. Research has demonstrated that certain derivatives exhibit moderate efficacy against fungal strains such as Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values indicate that modifications in the chemical structure can enhance antifungal potency .

Case Studies and Research Findings

The following table summarizes key findings from recent research on methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate and related compounds:

Study ReferenceBiological ActivityCell Line / OrganismKey Findings
AnticancerMDA-MB-231IC50 = 16.38 μM for compound 2g; significant inhibition observed.
AntifungalCandida albicans, Aspergillus nigerModerate activity with MIC values ranging from 64 to 512 μg/mL.
Mechanistic StudyN/AInduces apoptosis via mitochondrial pathways; enhances membrane permeability.

Biologische Aktivität

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS Number: 147404-76-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C25H23N3O4
  • Molecular Weight : 429.48 g/mol
  • Solubility : Highly soluble in water and polar solvents
  • IUPAC Name : Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzo[d]imidazole core, followed by the introduction of the biphenyl and carbamoyl groups. Various methodologies have been employed, including microwave-assisted synthesis and conventional heating techniques to optimize yields and purity levels over 95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : Exhibited significant growth inhibition with an IC50 ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : Showed an IC50 between 4.98 and 14.65 μM .

The compound's mechanism appears to involve apoptosis induction, as evidenced by enhanced caspase-3 activity and morphological changes in treated cells. Additionally, cell cycle analysis indicated that it could arrest cells in the G2/M phase at concentrations as low as 2.5 μM .

Microtubule Destabilization

The compound has also been identified as a microtubule-destabilizing agent. In vitro studies demonstrated that it inhibited microtubule assembly effectively at concentrations around 20 μM, suggesting a potential role in disrupting mitotic processes in cancer cells .

Structure-Activity Relationship (SAR)

The structure of methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate allows for multiple interactions with biological targets:

ComponentRole
Benzo[d]imidazoleCore structure associated with various biological activities including anticancer effects
Carbamoyl groupEnhances solubility and bioavailability
Ethoxy moietyMay influence pharmacokinetics and receptor interactions

Case Studies

  • In Vitro Studies : A study conducted on MDA-MB-231 cells reported that treatment with the compound led to significant apoptosis, confirmed by increased caspase activity and morphological assessments .
  • In Silico Modeling : Molecular docking studies suggested that the compound binds effectively to colchicine-binding sites on tubulin, indicating its potential as a chemotherapeutic agent targeting microtubules .
  • Comparative Analysis : When compared to other benzo[d]imidazole derivatives, this compound exhibited superior selectivity for cancer cells over non-cancerous cell lines, reinforcing its therapeutic potential .

Eigenschaften

IUPAC Name

methyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-3-32-25-27-21-10-6-9-20(24(30)31-2)22(21)28(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)29/h4-14H,3,15H2,1-2H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNRUQRZSQWNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.